An In-depth Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS Number: 52995-76-3)
An In-depth Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS Number: 52995-76-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a bifunctional molecule with significant potential in organic synthesis and the life sciences. The document delves into its chemical and physical properties, proposes a logical synthesis pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores its promising applications as a linker in bioconjugation and drug delivery, drawing parallels with the well-established field of PEGylation. Finally, a critical assessment of its safety and toxicological profile is presented to ensure its responsible handling and application in research and development settings. This guide is intended to be a valuable resource for researchers and professionals working in drug discovery, medicinal chemistry, and materials science, providing both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS: 52995-76-3) is an organic compound featuring a short ethylene glycol chain functionalized with a terminal chloro group and a methoxy group.[1] This unique structure imparts a dual reactivity, making it a valuable intermediate in a variety of chemical transformations. The chloro group serves as a reactive handle for nucleophilic substitution reactions, while the methoxy-ethoxy moiety enhances solubility in organic solvents and can influence the pharmacokinetic properties of molecules it is incorporated into.[1]
While specific applications in drug development are not extensively documented in publicly available literature, its structural resemblance to polyethylene glycol (PEG) linkers suggests significant potential in the field of bioconjugation and drug delivery. PEGylation, the process of covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules, is a widely used strategy to improve drug solubility, stability, and circulation half-life. The structural motifs present in 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane make it an attractive candidate for use as a short, well-defined linker in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic modalities.
This guide aims to provide a detailed technical resource for scientists interested in utilizing this compound, covering its synthesis, analysis, potential applications, and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is essential for its effective use in experimental design. The following table summarizes its key properties:
| Property | Value | Source |
| CAS Number | 52995-76-3 | [2][3] |
| Molecular Formula | C7H15ClO3 | [2][3] |
| Molecular Weight | 182.65 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 225.2 °C at 760 mmHg | [2] |
| Density | 1.046 g/cm³ | [2] |
| Flash Point | 78.9 °C | [2] |
| Synonyms | 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, Me-PEG2-CH2CH2Cl | [1][4] |
Synthesis and Reaction Mechanisms
Proposed Synthesis Pathway
The synthesis can be envisioned as a nucleophilic substitution reaction where the hydroxyl group of 2-(2-methoxyethoxy)ethanol is converted to a chloro group using a suitable chlorinating agent. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Detailed Step-by-Step Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), add 2-(2-methoxyethoxy)ethanol (1.0 eq) dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Base: Add a stoichiometric amount of a non-nucleophilic base, such as pyridine (1.1 eq), to the reaction mixture. The base will neutralize the HCl generated during the reaction.
-
Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as thionyl chloride reacts violently with water.
-
Use of Pyridine: Pyridine acts as a base to neutralize the HCl produced, driving the reaction to completion and preventing potential side reactions catalyzed by the strong acid.
-
Controlled Addition and Temperature: The slow, dropwise addition of thionyl chloride at a low temperature helps to manage the exothermic nature of the reaction and minimize the formation of byproducts.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The washing steps are essential to remove any remaining reactants, byproducts, and the pyridine catalyst.
-
Fractional Distillation: This purification technique is suitable for separating the liquid product from any non-volatile impurities and unreacted starting material based on differences in boiling points.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods
Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this volatile compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) can be used with a flame ionization detector (FID) for quantitative analysis. The method can also be used to detect residual starting material and volatile byproducts. A similar methodology has been successfully applied for the determination of the related compound 2-(2-chloroethoxy) ethanol.
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for monitoring reactions where the compound is a reactant, reversed-phase HPLC can be employed. Due to the lack of a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more effective than a UV detector.[5][6] Size-exclusion chromatography (SEC) can also be useful for analyzing higher molecular weight species if this compound is used as a linker.[]
Caption: A typical analytical workflow for the compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the ethylene glycol backbone and the terminal methoxy group. The chemical shifts and coupling patterns will be characteristic of the structure. For instance, the methylene group adjacent to the chlorine atom will be deshielded and appear at a higher chemical shift compared to the other methylene groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the chlorine atom will also be significantly shifted.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (or its isotopic pattern due to the presence of chlorine) and characteristic fragmentation patterns. Common fragmentation pathways for ethers and chlorinated alkanes would be observed. Mass spectral studies of the related compound 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane show characteristic fragmentation patterns that can be used to infer the fragmentation of the target molecule.[10][11]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkages, C-H stretching and bending vibrations for the alkyl chain, and a C-Cl stretching vibration. The absence of a broad O-H stretching band would confirm the complete conversion of the starting alcohol. Spectral data for the similar compound 1-(2-Chloroethoxy)-2-methoxyethane is available and can be used for comparison.[12]
Applications in Drug Development
The primary utility of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in drug development lies in its potential as a short, hydrophilic, and reactive linker for bioconjugation.
Linker for Bioconjugates
The terminal chloro group provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of this linker to various biomolecules, such as proteins, antibodies, or peptides, through nucleophilic side chains of amino acids (e.g., lysine, cysteine). The other end of the molecule, after potential further modification, can be attached to a payload, such as a small molecule drug, a fluorescent dye, or a chelating agent.
Potential Applications:
-
Antibody-Drug Conjugates (ADCs): This compound could serve as a component of the linker that connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.
-
PROTACs (Proteolysis-Targeting Chimeras): It could be used as a linker to connect a protein-of-interest binding ligand to an E3 ligase binding ligand in a PROTAC molecule.
-
PEGylation: While not a long polymer, it can be considered a monodisperse (single molecular weight) short PEG linker. Such well-defined linkers are increasingly favored in drug development to ensure homogeneity of the final conjugate. The ethoxy-methoxy moiety can improve the solubility and pharmacokinetic profile of the conjugated molecule.[13]
Caption: Application as a linker in bioconjugation.
Intermediate in Organic Synthesis
Beyond its direct use as a linker, this compound is a versatile intermediate for the synthesis of more complex molecules. The chloro group can be displaced by a variety of nucleophiles to introduce different functional groups, making it a valuable building block in multi-step syntheses of pharmaceutical ingredients.
Safety and Toxicology
A thorough understanding of the potential hazards associated with 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is paramount for its safe handling. As a chlorinated ether, it should be handled with caution.
General Hazards:
-
Toxicity: Glycol ethers as a class have been associated with a range of toxic effects, including reproductive and developmental toxicity.[14][15] Chlorinated ethers, in particular, have raised concerns due to their potential carcinogenicity.[16][17]
-
Irritation: The compound may cause skin and eye irritation.[18]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[18]
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Toxicological Data:
Conclusion
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is a chemical compound with considerable, yet largely untapped, potential in the field of drug development and organic synthesis. Its bifunctional nature, combining a reactive chloro group with a solubilizing methoxy-ethoxy chain, makes it an attractive building block and linker. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, robust analytical methods for its characterization, and a discussion of its potential applications and safety considerations. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, it is anticipated that the utility of well-defined linkers like 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane will become increasingly recognized. Researchers and drug development professionals are encouraged to explore the potential of this versatile molecule in their respective fields, while adhering to strict safety protocols.
References
-
Nelson, N. (1976). The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies. Annals of the New York Academy of Sciences, 271, 81–90. [Link]
-
Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews. Drug discovery, 2(3), 214–221. [Link]
-
California Environmental Protection Agency. (2011). Chloroalkyl ethers. [Link]
-
MDPI. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]
-
Solubility of Things. Ethers: Structure, Properties, and Reactions. [Link]
-
Defense Technical Information Center. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]
-
Freund, E., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of medicinal chemistry, 56(5), 2264–2275. [Link]
-
ResearchGate. (2016). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. [Link]
-
National Center for Biotechnology Information. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5085. [Link]
-
Figshare. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS) and gas chromatography–triple quad mass spectrometry (GC-QQQ). [Link]
-
National Institute of Standards and Technology. Ethane, 1,2-bis(2-chloroethoxy)-. [Link]
-
National Center for Biotechnology Information. (2023). Glycol Ether Toxicology. [Link]
-
SpectraBase. Bis(2-chloroethoxy)methane. [Link]
-
LookChem. CAS No.52995-76-3,1-(2-Chloro-ethoxy). [Link]
-
ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. [Link]
-
SpectraBase. 1-(2-Chloroethoxy)-2-methoxyethane. [Link]
-
PubChem. Ethane, 1-(2-chloroethoxy)-2-methoxy-. [Link]
-
Chemsrc. CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. [Link]
-
PubChem. 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. [Link]
-
ResearchGate. Biosynthesis of Ethers: Unusual or Common Natural Events?. [Link]
-
National Institute of Standards and Technology. Ethanol, 2-(2-chloroethoxy)-. [Link]
-
ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]
-
Matrix Fine Chemicals. 1-CHLORO-2-[2-(2-METHOXYETHOXY)ETHOXY]ETHANE | CAS 52995-76-3. [Link]
Sources
- 1. CAS 52995-76-3: 1-(2-chloro-ethoxy)-2-(2-methoxy-ethoxy)-e… [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane - CAS:52995-76-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-CHLORO-2-[2-(2-METHOXYETHOXY)ETHOXY]ETHANE | CAS 52995-76-3 [matrix-fine-chemicals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. 1,2-Bis(2-chloroethoxy)ethane(112-26-5) 1H NMR spectrum [chemicalbook.com]
- 9. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL(5197-62-6) 13C NMR [m.chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Item - Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatographyâmass spectrometry (GC-MS) and gas chromatographyâtriple quad mass spectrometry (GC-QQQ) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. spectrabase.com [spectrabase.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oehha.ca.gov [oehha.ca.gov]
- 18. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]
